
4-(3-bromophenyl)-4-oxo-2-butenoic acid
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Overview
Description
4-(3-bromophenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromophenyl)-4-oxo-2-butenoic acid typically involves the bromination of phenylacetic acid followed by a series of reactions to introduce the oxobut-2-enoic acid group. One common method includes the electrophilic aromatic substitution of phenylacetic acid with bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer . Another approach involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation and Reduction
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Oxidation : The compound can be oxidized using reagents like potassium permanganate to generate derivatives with altered functional groups.
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Reduction : Reduction with agents such as lithium aluminum hydride modifies the conjugated system, enabling access to saturated analogs.
Nucleophilic Addition
The α,β-unsaturated carbonyl group in 4-(3-bromophenyl)-4-oxo-2-butenoic acid facilitates nucleophilic attack. For example:
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Reaction with ethyl cyanoacetate in the presence of ammonium acetate yields pyridones (e.g., ethyl-2-amino-4-carboxy-6-(4-bromophenyl)-nicotinate) .
Mechanistic Insights
The choice of catalysts in aldol condensation is influenced by frontier orbital theory :
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Tosic acid (for aromatic substrates) enhances enol formation, aligning with the HOMO–LUMO energy gaps of aromatic enols .
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Pyrolidine (for aliphatic substrates) promotes enamine intermediates, facilitating nucleophilic attack .
Comparison of Reaction Conditions
Substrate Type | Catalyst | Solvent/Conditions | Yield Range |
---|---|---|---|
Aromatic | Tosic acid | Microwave, glyoxylic acid | Moderate to excellent |
Aliphatic | Pyrrolidine + acetic acid | Microwave, glyoxylic acid | Moderate to excellent |
This table summarizes the optimized conditions for synthesizing 4-oxo-2-butenoic acid derivatives, including this compound .
Biological and Chemical Transformations
While the focus is on chemical reactions, the compound’s brominated structure enhances reactivity, enabling selective interactions with biological targets (e.g., HIV integrase). This structural feature also influences its participation in substitution and coupling reactions.
Scientific Research Applications
Drug Development
The compound has been identified as a promising scaffold in the development of new pharmaceuticals, particularly those targeting viral infections and cancer. Significant findings include:
- Antiproliferative Activity : Research indicates that 4-(3-bromophenyl)-4-oxo-2-butenoic acid exhibits strong antiproliferative effects against various cancer cell lines. Its derivatives have shown potential as inhibitors of enzymes involved in cancer cell proliferation, making them candidates for anticancer therapies .
- Antiviral Properties : The compound has demonstrated activity against Human Immunodeficiency Virus (HIV) integrase, suggesting its potential role in antiviral therapies. Studies have indicated that derivatives can inhibit integrase enzymes effectively, highlighting their relevance in treating viral infections.
Synthesis of Novel Compounds
The compound serves as a versatile building block for synthesizing various heterocyclic compounds and derivatives:
- Heterocyclic Chemistry : this compound has been utilized in the synthesis of novel pyrazole, pyridazinone, and thiazolidine derivatives. These derivatives have been tested for biological activities, including antiviral effects against strains such as H5N1 .
- Microwave-Assisted Synthesis : Innovative synthetic methods, including microwave-assisted techniques, have been developed to produce 4-oxo-2-butenoic acids efficiently. This approach allows for high yields and broad substrate applicability, facilitating further research into the compound's derivatives .
Therapeutic Applications
The therapeutic potential of this compound extends beyond cancer treatment:
- Neurodegenerative Diseases : The compound has been explored for its ability to inhibit kynurenine-3-hydroxylase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s and Huntington’s disease. This inhibition could provide a pathway for developing treatments aimed at these conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-4-oxo-2-butenoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the oxobut-2-enoic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies on its mechanism are still ongoing, and further research is needed to fully elucidate its effects.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the oxobut-2-enoic acid group.
3-Bromophenylboronic acid: Contains a boronic acid group instead of the oxobut-2-enoic acid moiety.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A more complex derivative with additional functional groups.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(3-bromophenyl)-4-oxo-2-butenoic acid, and how can reaction conditions be optimized for higher yields?
- Synthetic Routes : The compound is typically synthesized via aldol condensation between glyoxylic acid and a substituted acetophenone derivative. Microwave-assisted methods (e.g., 60–100°C, 30–60 min) significantly improve reaction efficiency compared to traditional heating, reducing side reactions and enhancing yields .
- Optimization Strategies :
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., NaHCO₃) to accelerate condensation.
- Purification : Employ HPLC with C18 columns (≥99.5% purity) to isolate the product .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound and its derivatives?
- 1H/13C NMR : Key signals include the α,β-unsaturated ketone (δ ~7.8–8.0 ppm for vinylic protons; δ ~180–190 ppm for carbonyl carbons) and the bromophenyl group (δ ~7.2–7.6 ppm for aromatic protons) .
- ESI-MS : Confirm molecular mass (e.g., [M+H]⁺ at m/z 283.0 for the parent compound) and fragmentation patterns .
- HPLC : Monitor purity (>99.5%) and retention times (e.g., 4.8–5.2 min on C18 columns) .
Advanced Research Questions
Q. How can researchers analyze and resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Data Analysis Framework :
Assay Variability : Compare cytotoxicity protocols (e.g., RPMI-1640 vs. DMEM media, incubation times) that may affect IC₅₀ values .
Structural Confirmation : Verify derivative purity and stereochemistry (via X-ray crystallography or NOESY) to rule out impurities influencing activity .
Computational Modeling : Use molecular docking to assess binding affinity variations to target proteins (e.g., kinases) due to substituent effects (e.g., methoxy vs. bromo groups) .
Q. What strategies are recommended for designing derivatives of this compound to enhance antiproliferative activity while minimizing toxicity?
- Derivatization Approaches :
- Amide Formation : Replace the carboxylic acid with aryl amides (e.g., 4-methoxyphenylamide) to improve cell permeability. Derivatives with 3,5-dimethoxyphenyl groups show 2–3× higher activity in leukemia cell lines (e.g., K562) .
- Heterocyclic Integration : Synthesize imidazolo-thiadiazole hybrids via oxirane intermediates to target DNA repair pathways, reducing off-target effects .
- Toxicity Mitigation :
- SAR Studies : Correlate logP values (e.g., <3.5) with reduced hepatotoxicity using in vitro liver microsomal assays .
- Prodrug Design : Mask the carboxylic acid as ester prodrugs to enhance selectivity for tumor microenvironments .
Q. Methodological Considerations
- Handling Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation (H313/H319) and avoid inhalation (P305+P351+P338) .
- Data Reproducibility : Report reaction conditions (e.g., microwave power, solvent ratios) and biological assay parameters (e.g., cell density, incubation time) in detail .
Properties
CAS No. |
74939-78-9 |
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Molecular Formula |
C10H7BrO3 |
Molecular Weight |
255.06 g/mol |
IUPAC Name |
4-(3-bromophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14) |
InChI Key |
JDXFDXTZXXJCQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=CC(=O)O |
Origin of Product |
United States |
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